molecular formula H3N3Si B8449391 Silane, azido- CAS No. 13847-60-4

Silane, azido-

Cat. No.: B8449391
CAS No.: 13847-60-4
M. Wt: 73.129 g/mol
InChI Key: LNENVNGQOUBOIX-UHFFFAOYSA-N
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Description

"Silane, azido-", specifically identified as triethylazidosilane (CAS 5599-32-6), is an organosilicon compound with the molecular formula C₆H₁₅N₃Si and a molar mass of 157.29 g/mol . It is characterized by an azido group (-N₃) bonded to a silicon atom substituted with three ethyl groups. This compound is part of a broader class of azidosilanes, which are valued for their stability and utility in organic synthesis, particularly as silylating agents or azide-transfer reagents. Its synonyms include azidotriethylsilane and triethylsilyl azide, and it is commercially available for specialized applications .

Properties

CAS No.

13847-60-4

Molecular Formula

H3N3Si

Molecular Weight

73.129 g/mol

IUPAC Name

azidosilane

InChI

InChI=1S/H3N3Si/c1-2-3-4/h4H3

InChI Key

LNENVNGQOUBOIX-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=N[SiH3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, azido- can be synthesized through several methods. One common approach involves the reaction of chlorosilane with sodium azide in an organic solvent such as tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding azidosilane as the primary product.

Industrial Production Methods: In industrial settings, azidosilane is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Silane, azido- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different silicon-containing compounds.

    Reduction Reactions: Silane, azido- can be reduced to form aminosilane, a compound with significant applications in organic synthesis.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles, which are valuable intermediates in medicinal chemistry.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, organic solvents like tetrahydrofuran.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: Copper(I) catalysts, organic solvents.

Major Products Formed:

    Substitution Reactions: Various silicon-containing compounds.

    Reduction Reactions: Aminosilane.

    Cycloaddition Reactions: Triazoles.

Scientific Research Applications

Silane, azido- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azidosilane involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Differences

Triethylazidosilane is structurally distinct from other azide-containing compounds due to its silicon center. Key comparisons include:

  • Azido Amino Acids (e.g., L-4-Azidophenylalanine): Structure: Features an azide group on a phenylalanine backbone (C₉H₁₀N₃O₂, molar mass 204.20 g/mol) . Applications: Used in bioconjugation and click chemistry for labeling biomolecules. The azide reacts with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Stability: Moderate; organic azides are more prone to decomposition under heat or light compared to silicon-stabilized azides .
  • α-Azido Ketones: Structure: Azide group adjacent to a carbonyl (e.g., α-azido-β-hydroxy ketones). Applications: Serve as intermediates in synthesizing heterocycles (e.g., oxazoles, pyridines) and bioactive molecules like β-amino alcohols . Reactivity: The azide participates in Staudinger or Huisgen reactions, but the carbonyl group directs reactivity toward cyclization rather than silylation .
2.2 Reactivity and Stability
  • Triethylazidosilane :

    • The silicon atom stabilizes the azide via σ-π hyperconjugation, reducing explosive tendencies common in small organic azides (e.g., methyl azide). This makes it safer for handling .
    • Reacts as a silylating agent, transferring the azide group in nucleophilic substitutions. For example, it can azidate alcohols or halides under mild conditions.
  • Inorganic Azides (e.g., Sodium Azide, NaN₃): Highly reactive but hazardous (explosive upon shock or heating). Used industrially in airbag inflators and preservatives, contrasting with triethylazidosilane’s niche synthetic role.

Research Findings and Data

  • Synthetic Utility :

    • Triethylazidosilane’s silicon-azide bond (Si-N₃) is less polarized than C-N₃ bonds in organic azides, enabling unique reactivity in cross-coupling or photolytic reactions .
    • In contrast, α-azido ketones undergo thermal or photochemical decomposition to generate nitrenes for cyclization .
  • Commercial Availability: Triethylazidosilane is marketed with standardized purity (≥98%), similar to azido amino acids like L-4-Azidophenylalanine, which are priced for research-scale bioconjugation (€38.60–499.90 per 5–100 mg) .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Silane, azido- (SiN₃), and how can reproducibility be ensured?

  • Methodological Answer : Silane, azido- is typically synthesized via nucleophilic substitution of chlorosilanes with sodium azide (NaN₃) in anhydrous solvents like tetrahydrofuran (THF). To ensure reproducibility:

  • Purify reagents (e.g., NaN₃ via recrystallization) and solvents (distillation under inert atmosphere) .
  • Monitor reaction progress using FTIR to track the disappearance of Si-Cl bonds (~500 cm⁻¹) and emergence of Si-N₃ (~2100 cm⁻¹) .
  • Characterize products via ¹H/²⁹Si NMR and elemental analysis. Purity must exceed 95% for reliable downstream applications .

Q. How can Silane, azido- be safely handled and stored to mitigate explosion risks?

  • Methodological Answer :

  • Handling : Conduct reactions in explosion-proof fume hoods with blast shields. Use Teflon-coated tools to avoid friction-induced detonation .
  • Storage : Stabilize in dilute solutions (≤10% w/v) with inert solvents (e.g., hexane) at -20°C under argon. Avoid exposure to light or heat sources .
  • Risk Assessment : Perform small-scale sensitivity tests (e.g., DSC for thermal stability) before scaling up .

Q. What spectroscopic techniques are most effective for characterizing Silane, azido-?

  • Methodological Answer :

  • FTIR : Confirm Si-N₃ stretching vibrations (2080–2120 cm⁻¹) and absence of residual Si-Cl .
  • NMR : ²⁹Si NMR provides insight into silicon coordination (δ ≈ -10 to -30 ppm for Si-N₃). ¹H NMR detects impurities like solvent residues .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (±1 Da) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., dimerization vs. decomposition) affect the stability of Silane, azido- in solution?

  • Methodological Answer :

  • Kinetic Studies : Use UV-Vis spectroscopy to track concentration decay under varying temperatures. Fit data to Arrhenius models to identify activation energies for each pathway .
  • Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to compare transition states for dimerization (Si-N₃ + Si-N₃ → Si-N=N-N-Si) versus decomposition (Si-N₃ → Si-N + N₂) .
  • Contradiction Resolution : If experimental and computational data conflict, re-examine solvent effects (e.g., dielectric constant) or impurities (e.g., trace metals) .

Q. What strategies optimize the use of Silane, azido- in click chemistry applications while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I)/Ru(II) catalysts for azide-alkyne cycloaddition. Monitor regioselectivity via HPLC .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote hydrolysis. Balance kinetics with stability using solvent mixtures .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., siloxanes from hydrolysis) and adjust stoichiometry or drying protocols .

Q. How can contradictory literature data on Silane, azido-'s thermal stability be reconciled?

  • Methodological Answer :

  • Data Comparison : Tabulate reported decomposition temperatures (Td) and methodologies:
StudyTd (°C)MethodAtmospherePurity (%)
A80DSCN₂98
B110TGAAir90
  • Root-Cause Analysis : Discrepancies often arise from impurities (e.g., moisture) or oxidative vs. inert atmospheres. Replicate experiments under standardized conditions (dry N₂, ≥98% purity) .

Methodological Frameworks

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in azidosilane chemistry .
  • For Data Analysis : Use tools like OriginLab or Python’s SciPy for statistical validation (e.g., t-tests for reproducibility across batches) .

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